(R)-2-Amino-1-(furan-2-YL)-ethanol
Overview
Description
“®-2-Amino-1-(furan-2-YL)-ethanol” is a compound that contains a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Molecular Structure Analysis
The molecular structure of furan compounds can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Furan compounds undergo various chemical reactions. For example, the reaction between substituted benzoic acid and thionyl chloride yielded corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone .Scientific Research Applications
Chemoenzymatic Synthesis
- Lipase-Catalyzed Asymmetric Acylation : The enzymatic acylation of 1-(furan-2-yl)ethanols, including (R)-2-amino-1-(furan-2-YL)-ethanol, was studied, showing potential for producing enantiomerically enriched alcohols (Hara et al., 2013).
- Large-Scale Synthesis : A chemoenzymatic approach was developed for synthesizing (R)-2-amino-1-(2-furyl)ethanol on a laboratory scale, highlighting the role of biocatalysis in creating stereogenic centers (Purkarthofer et al., 2006).
Catalytic and Synthetic Applications
- Catalytic Synthesis of Antioxidants : Furan-based alcohols, such as (R)-2-amino-1-(furan-2-YL)-ethanol, are used in synthesizing novel chalcone derivatives with potent antioxidant properties (Prabakaran et al., 2021).
- Formation of 2-Vinylfuran : Amino acid-catalyzed reactions involving lipid-derived 4-oxo-2-hexenal demonstrate the formation of 2-vinylfuran, with intermediate compounds such as 1-(furan-2-yl)ethanol playing a crucial role (Zeng et al., 2015).
Biocatalysis and Stereochemistry
- Enzymatic Kinetic Resolution : Research shows the use of CaL-B as a biocatalyst for the stereoselective resolution of various substituted furylbenzthiazole-2-yl-ethanols and their acetates, yielding enantiomerically enriched products (Bencze et al., 2010).
Pharmacological Research
- Blood Serum Biochemical Analysis : Studies on sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a related compound, indicate potential antioxidant and immune-modulating properties based on changes in biochemical parameters in rat serum (Danilchenko, 2017).
Future Directions
Furan compounds have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . They hold great potential to fulfill the requirements for sustainable development of society .
properties
IUPAC Name |
(1R)-2-amino-1-(furan-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQAFPHYLSGNSK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-1-(furan-2-YL)-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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